3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one is a synthetic organic compound that belongs to the quinoline family. It is characterized by the presence of an aminomethyl group at the 3-position and an ethyl group at the 6-position of the quinoline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural features that may influence biological activity and chemical reactivity.
The compound can be classified under dihydroquinolines, which are derivatives of quinoline with a saturated dihydro structure. Its molecular formula is , and it has a molecular weight of approximately 202.25 g/mol. The compound's IUPAC name is 3-(aminomethyl)-6-ethyl-1H-quinolin-2-one, and it can be identified by its InChI key: GXNVXSAZRNPTFI-UHFFFAOYSA-N.
The synthesis of 3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one can be achieved through several synthetic routes, one of which involves the cyclization of 2-aminobenzylamine with an aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring.
In industrial settings, continuous flow reactors may be used to scale up production, allowing better control over reaction parameters and improving yield and purity.
The molecular structure of 3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one can be elucidated using various spectroscopic techniques. The key structural features include:
The compound's structure features a quinoline ring system with an aminomethyl substituent that can engage in hydrogen bonding, enhancing its potential interactions with biological targets.
3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and potential modifications for drug development.
The mechanism of action for 3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets within biological systems. The aminomethyl group enables the formation of hydrogen bonds and electrostatic interactions with proteins and enzymes, while the quinoline core may facilitate π-π stacking interactions with aromatic residues in target proteins.
This interaction profile suggests that the compound could modulate enzymatic activity or receptor functions, leading to various biological effects. Ongoing research aims to elucidate specific pathways and molecular targets associated with this compound's action .
The physical properties of 3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 202.25 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Key chemical properties include:
These properties are crucial for understanding how this compound might behave in various chemical environments or biological systems .
3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one has potential applications in scientific research, particularly in medicinal chemistry. Its unique structural characteristics make it a valuable scaffold for drug discovery efforts aimed at developing new therapeutic agents targeting various diseases.
Research into this compound may lead to novel derivatives with enhanced biological activity or selectivity for specific molecular targets, contributing to advancements in pharmacology and related fields .
Quinoline, a privileged nitrogen-containing heterocyclic scaffold formed by the fusion of benzene and pyridine rings, boasts a remarkable pharmacological odyssey in drug discovery. Its historical significance dates back to the isolation of natural quinoline alkaloids from plant sources, but its systematic exploitation began with the development of antimalarial agents like quinine in the early 19th century [4]. The unique chemical architecture of quinoline – characterized by its weak basicity (pKa ~4.9), lipophilicity (log P ~2.04), and ability to undergo both electrophilic and nucleophilic substitution reactions – positioned it as a versatile template for synthetic modification [4]. Early synthetic methods like the Skraup (1880), Knorr (1883), and Conrad-Limpach (1887) syntheses provided robust routes to functionalize the quinoline core, enabling medicinal chemists to explore structure-activity relationships (SAR) systematically [4].
The mid-20th century witnessed an expansion of quinoline applications beyond antimalarials. Key structural modifications, such as introducing electron-donating groups (e.g., hydroxy or methoxy at position 7) or halogen atoms, were found to enhance antitumor activity [4] [6]. Similarly, antibacterial properties were amplified by fluorination at position 6, demonstrating the profound impact of substituents on biological activity [2] [6]. This period also saw the emergence of quinoline-based antibiotics (e.g., naftifine, nafcillin) and the strategic replacement of naphthalene with quinoline in drug design to overcome resistance mechanisms, particularly in β-lactam antibiotics targeting Staphylococci [2].
The late 20th and early 21st centuries marked the golden age of rational quinoline drug design, facilitated by advances in structural biology and computational chemistry. Quinoline derivatives demonstrated diverse therapeutic properties, including anticancer (topoisomerase inhibition), antiviral, anti-inflammatory, and central nervous system activities [4] [6]. The discovery that quinoline could serve as a bioisostere for naphthalene further broadened its utility in medicinal chemistry, enabling optimization of pharmacokinetic properties while retaining target engagement [2]. Notably, the quinoline scaffold became integral to kinase inhibitors (e.g., sunitinib), where its ability to form hydrogen bonds and engage in π-π stacking proved crucial for targeting ATP-binding pockets [3].
Time Period | Therapeutic Class | Representative Agents | Structural Innovation |
---|---|---|---|
Early 19th C | Antimalarial | Quinine (natural) | Natural alkaloid scaffold |
1880-1900 | Synthetic foundations | - | Skraup, Knorr syntheses |
Mid-20th C | Antibacterial | Nafcillin analogs | Quinoline-for-naphthalene swap |
1960-1980 | Anticancer | TAS-103 precursors | 7-OH/7-OCH₃ substitution |
1990-Present | Kinase Inhibitors | Sunitinib, Brivanib | Multi-targeted quinoline derivatives |
3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one represents a strategically optimized quinoline derivative embodying contemporary drug design principles. Its structure features two critical modifications to the classical quinoline scaffold: saturation of the pyridine ring at positions 1 and 2 (yielding the 1,2-dihydroquinolin-2-one moiety) and the introduction of an ethyl substituent at position 6 paired with an aminomethyl group at position 3 [5] [8]. The 2-keto group enhances hydrogen-bonding capacity while reducing planarity, potentially improving solubility and reducing off-target interactions associated with fully aromatic quinolines [8]. The ethyl group contributes to optimal lipophilicity, balancing membrane permeability and aqueous solubility, crucial for oral bioavailability [8].
This compound emerges in an era where polypharmacology – designing drugs to engage multiple targets – is increasingly recognized as advantageous, particularly in complex diseases like cancer and neurological disorders [3]. Quinoline derivatives inherently exhibit this property due to their ability to interact with diverse biological macromolecules. For instance, the structurally related compound TAS-103 (6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride) was initially characterized as a topoisomerase inhibitor but later discovered to bind Signal Recognition Particle 54 (SRP54), expanding its mechanistic profile [1]. Similarly, 3-(aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one's aminomethyl group provides a versatile handle for derivatization, enabling the development of bifunctional molecules or prodrugs targeting tissue-specific delivery [5] [8].
The compound also exemplifies the trend toward leveraging privileged scaffolds in fragment-based drug discovery (FBDD). Its core structure serves as a mid-sized fragment (molecular weight ~216 g/mol) with high ligand efficiency, suitable for optimization into lead compounds targeting challenging proteins like protein-protein interaction interfaces [8]. Patent literature reveals solid form optimization of structurally similar quinolinone derivatives (e.g., olutasidenib analogs), highlighting pharmaceutical development efforts to enhance crystallinity, stability, and dissolution profiles [8]. This underscores the scaffold's transition from a mere synthetic intermediate to a refined drug candidate with optimized physicochemical properties.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7